molecular formula C18H23BrN2O4S B4133115 tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4133115
M. Wt: 443.4 g/mol
InChI Key: URNUATMDGNIACW-UHFFFAOYSA-N
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Description

This compound is a PDE10 inhibitor and is related to various compositions and methods . It has been explored as a novel anticancer agent .


Synthesis Analysis

The synthesis of this compound involves an ice-cold solution of quinoline-5-carbaldehyde (3.5 g, 22.3 mmol) in anhydrous MeOH (30 mL) and anhydrous dioxane (30 mL). Several drops of a solution of KOH (6.2 g, 113.4 mmol) in MeOH were added .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-bromo-4,5-dimethoxyphenyl group, a tert-butyl group, a 6-methyl group, and a 2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of quinoline-5-carbaldehyde with KOH in anhydrous MeOH and dioxane .

Mechanism of Action

The compound has shown low nanomolar or subnanomolar inhibition of cell growth, and inhibited tubulin polymerization .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anticancer agent and PDE10 inhibitor .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4S/c1-9-13(16(22)25-18(2,3)4)14(21-17(26)20-9)10-7-11(19)15(24-6)12(8-10)23-5/h7-8,14H,1-6H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNUATMDGNIACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
tert-butyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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